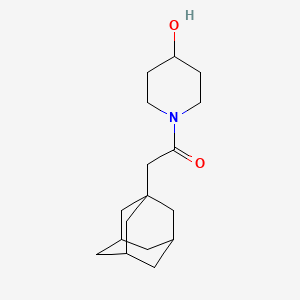
(4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone, commonly known as PHP, is a research chemical that has gained popularity among the scientific community for its potential therapeutic applications. PHP belongs to the class of arylcyclohexylamines and is structurally similar to ketamine and phencyclidine (PCP).
作用機序
The exact mechanism of action of PHP is not fully understood. However, it is believed that PHP acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine. NMDA receptors are involved in the regulation of synaptic plasticity and are implicated in the pathophysiology of depression, chronic pain, and other neurological disorders. By blocking NMDA receptors, PHP may modulate synaptic plasticity and improve mood and pain symptoms.
Biochemical and Physiological Effects:
PHP has been shown to have a rapid onset of action, with effects observed within minutes of administration. The effects of PHP are short-lived, with a duration of effect ranging from 30 minutes to 2 hours. PHP has been found to produce dissociative effects, similar to ketamine and (4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone. Additionally, PHP has been shown to have antidepressant and analgesic effects in preclinical studies.
実験室実験の利点と制限
PHP has several advantages for use in preclinical research. It has a rapid onset of action and a short duration of effect, making it ideal for studying acute effects. Additionally, PHP has fewer side effects compared to traditional anesthetics such as ketamine. However, PHP has several limitations for use in lab experiments. The exact mechanism of action is not fully understood, and the long-term effects of PHP are not known. Additionally, the potential for abuse and addiction should be considered when using PHP in research settings.
将来の方向性
Future research on PHP should focus on elucidating the exact mechanism of action and identifying potential therapeutic applications. Additionally, further studies on the long-term effects and potential for abuse and addiction are needed. Finally, the development of novel analogs of PHP may lead to the discovery of more potent and selective NMDA receptor antagonists with fewer side effects.
合成法
The synthesis of PHP involves the reaction between 4-hydroxypiperidine and 1-phenylcyclopropyl ketone in the presence of a reducing agent such as sodium borohydride. This reaction yields PHP as a white crystalline powder. The purity of PHP can be enhanced by recrystallization and purification techniques.
科学的研究の応用
PHP has been extensively studied in preclinical research for its potential use as an antidepressant, analgesic, and anesthetic. PHP has been shown to have a rapid onset of action and a short duration of effect, making it a promising candidate for use in clinical settings. Additionally, PHP has been found to have fewer side effects compared to traditional anesthetics such as ketamine.
特性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-13-6-10-16(11-7-13)14(18)15(8-9-15)12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSQOUJNIPQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)




![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)